

Spectroscopic data (NMR, MS) for 7-oxoheptanoic acid characterization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7-Oxoheptanoic acid

Cat. No.: B1201895

[Get Quote](#)

Characterization of 7-Oxoheptanoic Acid: A Spectroscopic Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and methodologies used for the characterization of **7-oxoheptanoic acid**. The focus is on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), two pivotal techniques in the structural elucidation of organic molecules. This document presents predicted spectral data, detailed experimental protocols, and a visual representation of the analytical workflow.

Spectroscopic Data Summary

The following tables summarize the predicted quantitative data for **7-oxoheptanoic acid** ($C_7H_{12}O_3$, Molecular Weight: 144.17 g/mol). This data is essential for the identification and verification of the compound in a laboratory setting.

1H NMR Spectral Data (Predicted)

Solvent: $CDCl_3$, Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
9.76	t	1H	H-7 (Aldehyde)
2.46	t	2H	H-6
2.35	t	2H	H-2
1.65	m	4H	H-3, H-5
1.38	m	2H	H-4
11.5 (variable)	br s	1H	-COOH

^{13}C NMR Spectral Data (Predicted)

Solvent: CDCl_3 , Frequency: 100 MHz

Chemical Shift (δ) ppm	Assignment
202.5	C-7 (Aldehyde Carbonyl)
179.0	C-1 (Carboxyl Carbonyl)
43.8	C-6
33.8	C-2
28.7	C-4
24.3	C-3
21.8	C-5

Mass Spectrometry Data (Predicted)

m/z	Ion
145.0859	[M+H] ⁺
167.0679	[M+Na] ⁺
127.0753	[M+H-H ₂ O] ⁺
143.0714	[M-H] ⁻

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accuracy.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of **7-oxoheptanoic acid**.

Materials:

- **7-oxoheptanoic acid** sample
- Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)
- NMR tubes (5 mm)
- NMR Spectrometer (e.g., Bruker 400 MHz)

Procedure:

- Sample Preparation: Dissolve approximately 10-20 mg of **7-oxoheptanoic acid** in 0.6-0.7 mL of CDCl₃ containing TMS in a clean, dry NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer.
 - Lock onto the deuterium signal of the CDCl₃.

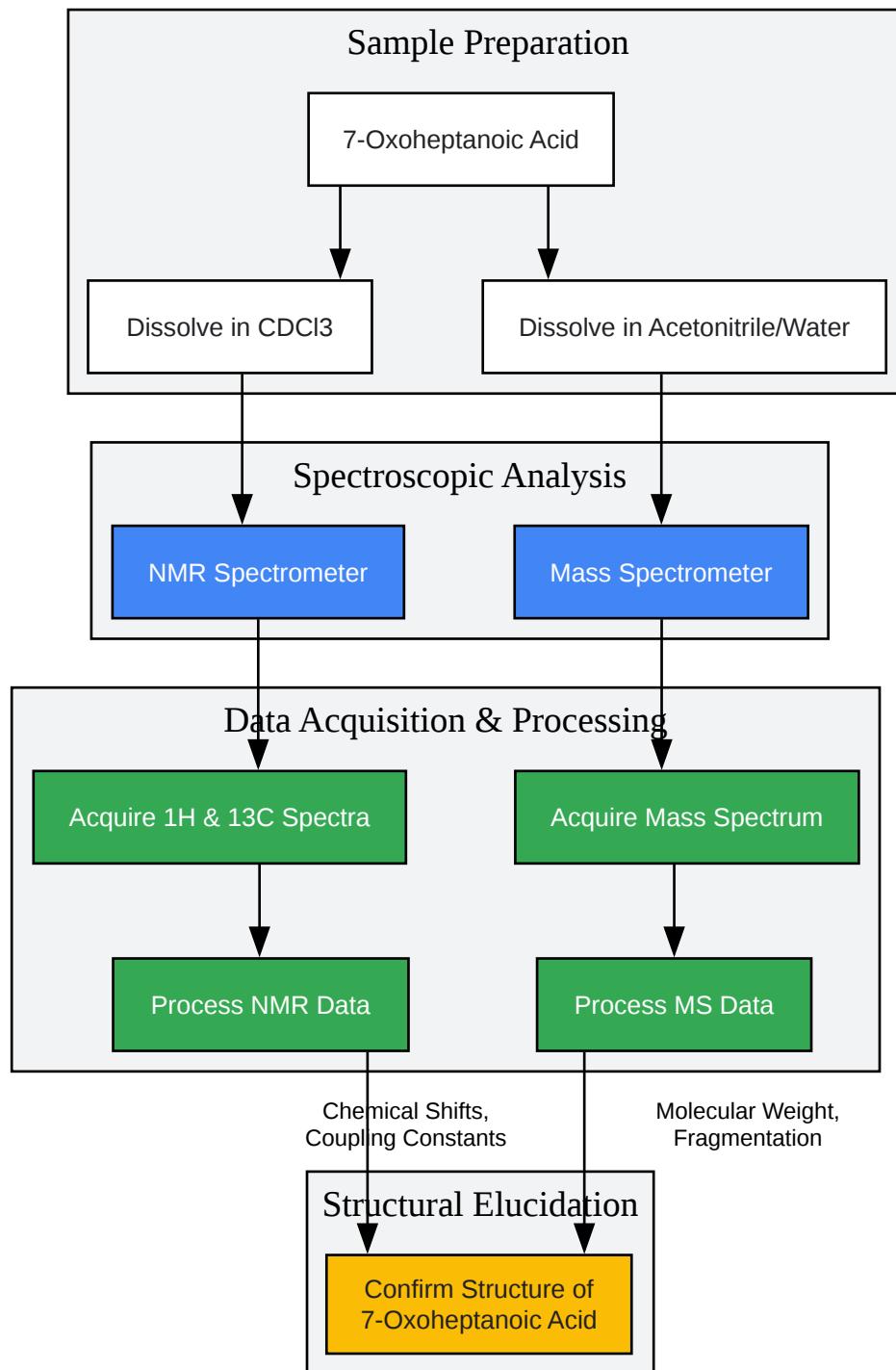
- Shim the magnetic field to achieve optimal homogeneity.
- Tune and match the probe for both ^1H and ^{13}C frequencies.
- ^1H NMR Acquisition:
 - Acquire the spectrum using a standard pulse sequence.
 - Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
 - Use a sufficient number of scans to obtain a good signal-to-noise ratio.
 - Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
 - Reference the spectrum to the TMS signal at 0.00 ppm.
 - Integrate the peaks and determine their multiplicities.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Set the spectral width to cover the expected chemical shift range (e.g., 0-220 ppm).
 - A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
 - Process the data similarly to the ^1H spectrum and reference to the CDCl_3 solvent peak at 77.16 ppm.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of **7-oxoheptanoic acid**.

Materials:

- **7-oxoheptanoic acid** sample


- Methanol or acetonitrile (HPLC grade)
- Formic acid (for ESI)
- Mass Spectrometer (e.g., LC-MS with Electrospray Ionization - ESI)

Procedure:

- Sample Preparation: Prepare a dilute solution of **7-oxoheptanoic acid** (e.g., 1 mg/mL) in the chosen solvent. For ESI, a solvent system like 50:50 acetonitrile:water with 0.1% formic acid is common.
- Instrument Setup:
 - Calibrate the mass spectrometer using a standard calibration solution.
 - Set the ionization source parameters (e.g., for ESI: capillary voltage, cone voltage, source temperature, desolvation gas flow).
 - Set the mass analyzer to scan a suitable m/z range (e.g., 50-500).
- Data Acquisition:
 - Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatograph.
 - Acquire the mass spectrum in both positive and negative ion modes to observe different adducts.
- Data Analysis:
 - Identify the molecular ion peak ($[M+H]^+$, $[M+Na]^+$, or $[M-H]^-$).
 - Analyze the fragmentation pattern to gain further structural information.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **7-oxoheptanoic acid**.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic data (NMR, MS) for 7-oxoheptanoic acid characterization]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1201895#spectroscopic-data-nmr-ms-for-7-oxoheptanoic-acid-characterization\]](https://www.benchchem.com/product/b1201895#spectroscopic-data-nmr-ms-for-7-oxoheptanoic-acid-characterization)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com